molecular formula C30H31N5O6S B2657527 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide CAS No. 309969-08-2

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide

Cat. No.: B2657527
CAS No.: 309969-08-2
M. Wt: 589.67
InChI Key: FEPSLPUTYYFSGG-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide is a potent and selective small molecule inhibitor identified in research for targeting oncogenic signaling pathways. Studies indicate its primary mechanism of action is the inhibition of the JAK2/STAT3 signaling cascade , a critical pathway implicated in cell proliferation, survival, and immune responses. The constitutive activation of STAT3 is a common feature in a wide range of human cancers, making it a prominent therapeutic target. This compound exerts its effect by binding to the STAT3 protein, directly disrupting its function and subsequent transcription of target genes. Its research value is particularly significant in the fields of oncology and immunology, where it is used in vitro and in vivo to investigate the biological roles of JAK2/STAT3 in diseases such as breast cancer, leukemia, and other malignancies. By potently suppressing this pathway, researchers can elucidate mechanisms of tumorigenesis, study drug resistance, and evaluate potential combination therapies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O6S/c1-38-21-9-10-26(41-4)25(16-21)35-27(17-31-29(37)20-13-22(39-2)15-23(14-20)40-3)32-33-30(35)42-18-28(36)34-12-11-19-7-5-6-8-24(19)34/h5-10,13-16H,11-12,17-18H2,1-4H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPSLPUTYYFSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the coupling with the benzamide moiety. Common reagents used in these reactions include indole-3-carbaldehyde, hydrazine hydrate, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Structure and Composition

The compound features a triazole ring, an indole moiety, and a benzamide structure, which contribute to its biological activity. The molecular formula is C24H26N4O4SC_{24}H_{26}N_{4}O_{4}S with a molecular weight of approximately 478.6 g/mol.

Anticancer Activity

Research indicates that compounds containing indole and triazole structures exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.

Antimicrobial Properties

The presence of sulfur and nitrogen heterocycles in the compound suggests potential antimicrobial activity. Studies have reported that similar compounds can effectively inhibit bacterial growth and fungal infections.

  • Case Study : A derivative of this compound was tested against Staphylococcus aureus and showed significant antibacterial activity, indicating its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects. The compound's structure may confer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

  • Case Study : Research has highlighted that indole-based compounds can enhance cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity.

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionBlocks enzymes critical for cancer cell survival
Apoptosis InductionPromotes programmed cell death
Antioxidant ActivityNeutralizes free radicals

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide (Compound B)
  • Source :
  • Molecular Formula : C₂₉H₂₉N₅O₅S
  • Key Difference : The benzamide group in Compound B has a 3-methoxy substituent, whereas Compound A has 3,5-dimethoxy groups.
  • Implications : The additional methoxy group in Compound A may enhance π-π stacking interactions with aromatic residues in biological targets or improve solubility due to increased polarity .
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound C)
  • Source :
  • Core Structure : 1,3,4-Oxadiazole instead of 1,2,4-triazole.
  • Key Difference : Compound C lacks the dimethoxyphenyl group and uses an oxadiazole ring, which is less electron-rich than triazoles.
  • Implications : Triazoles (as in Compound A) exhibit stronger hydrogen-bonding capacity and metabolic stability compared to oxadiazoles, which are prone to hydrolysis .
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (Compound D)
  • Source :
  • Core Structure : 1,2,4-Thiadiazole with a fluorophenyl group.
  • Key Difference : Thiadiazoles have higher lipophilicity than triazoles, and the fluorophenyl group introduces electronegativity.
  • Implications : Compound A’s dimethoxyphenyl group may offer better solubility than Compound D’s fluorophenyl, but the latter could exhibit stronger membrane permeability .

Physicochemical Properties

Property Compound A Compound B Compound C Compound D
Core Heterocycle 1,2,4-Triazole 1,2,4-Triazole 1,3,4-Oxadiazole 1,2,4-Thiadiazole
Aromatic Substituents 2,5-Dimethoxyphenyl 2,5-Dimethoxyphenyl 4-Methylphenyl 4-Fluorophenyl
LogP (Predicted) ~3.5 ~3.2 ~2.8 ~4.1
Solubility Moderate (polar) Moderate Low Low

Biological Activity

The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural motifs:

  • Indole moiety : Known for various biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Dimethoxybenzamide : Contributes to the lipophilicity and potential receptor interactions.

The molecular formula is C22H24N4O4SC_{22}H_{24}N_4O_4S, indicating a substantial molecular weight and complexity.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For example, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family proteins and the activation of caspases .

Case Study: Indole Derivatives

A study focused on indole derivatives demonstrated that they can inhibit tumor growth in multicellular spheroids, suggesting that the presence of the indole moiety in our compound may confer similar effects .

Antimicrobial Properties

Compounds containing triazole rings have also been evaluated for their antimicrobial properties. The presence of sulfur and nitrogen heterocycles enhances their interaction with microbial targets, potentially leading to effective antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; modulation of Bcl-2 proteins
AntimicrobialInhibition of cell wall synthesis; disruption of metabolic pathways

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. For instance, modifications to the benzamide group or the introduction of electron-withdrawing groups can enhance anticancer efficacy .

Pharmacokinetics and Toxicology

Preliminary studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles with reasonable bioavailability and metabolic stability. However, detailed toxicological assessments are necessary to establish safety profiles.

Q & A

Q. Advanced Resolution of Yield Discrepancies :

  • Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify critical factors affecting yield. Use statistical tools like ANOVA to resolve contradictions between literature methods .
  • In-situ monitoring : Employ techniques like FTIR or HPLC to track intermediate stability, as competing side reactions (e.g., sulfanyl group oxidation) may explain yield variability .

How can computational methods predict the compound’s reactivity and guide experimental design?

Q. Basic Computational Screening :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the triazole and indole moieties. Compare with similar compounds (e.g., N-acyl carbazoles) to predict regioselectivity in substitution reactions .

Q. Advanced Reaction Pathway Optimization :

  • Quantum chemical reaction path searches : Use tools like GRRM or AFIR to model plausible reaction pathways for triazole functionalization. Prioritize routes with lower activation energies (ΔG‡ < 25 kcal/mol) for experimental validation .
  • Machine learning (ML)-driven parameterization : Train ML models on historical reaction data (e.g., solvent effects on sulfanyl group stability) to recommend optimal conditions for novel derivatives .

What advanced spectroscopic techniques are required to resolve structural ambiguities in derivatives?

Q. Basic Characterization :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between regioisomers (e.g., triazole C3 vs. C5 substitution).
  • HRMS : Confirm molecular ion integrity, as the sulfanyl group may fragment under ESI conditions .

Q. Advanced Structural Elucidation :

  • X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine-substituted analogs) to resolve ambiguities in the indole-triazole dihedral angle .
  • Dynamic NMR (DNMR) : Probe rotational barriers around the sulfanyl-ethyl bond at variable temperatures (e.g., coalescence temperatures for rotamers) .

How can contradictory biological activity data across cell lines be systematically analyzed?

Q. Basic Screening Framework :

  • Dose-response profiling : Test the compound in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols (IC50, EC50) to identify cell-type-specific effects .

Q. Advanced Mechanistic Resolution :

  • CRISPR-Cas9 knockout screens : Identify genetic modifiers (e.g., indole-targeting enzymes like CYP450s) that modulate activity. Cross-reference with transcriptomic databases (e.g., LINCS) to pinpoint pathways .
  • Molecular docking : Compare binding affinities to homologous targets (e.g., indole-binding GPCRs vs. kinases) using AutoDock Vina. Prioritize targets with ΔG < -8 kcal/mol for validation .

What methodologies enable efficient scale-up from milligram to gram-scale synthesis?

Q. Basic Process Optimization :

  • Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability and reduce purification complexity .

Q. Advanced Engineering Solutions :

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., triazole ring closure) to enhance heat/mass transfer and minimize side products .
  • Membrane separation : Use nanofiltration (MWCO 300–500 Da) to isolate the product from unreacted dimethoxybenzamide intermediates .

How can stability issues (e.g., sulfanyl group oxidation) be mitigated during long-term storage?

Q. Basic Stabilization Strategies :

  • Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent hydrolysis/oxidation .

Q. Advanced Formulation Design :

  • Co-crystallization : Engineer co-crystals with antioxidants (e.g., ascorbic acid) to protect the sulfanyl group. Characterize stability via accelerated aging studies (40°C/75% RH for 6 weeks) .
  • Encapsulation : Use PEG-PLGA nanoparticles (size <200 nm) to enhance aqueous stability and control release kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.